Dicyclohexylphosphinyl Chloride

Green Chemistry Catalysis Cross-Coupling

Prioritize Dicyclohexylphosphinyl Chloride (CAS 15873-72-0) to eliminate the risk of catalytic failure inherent in generic phosphorylating agents. The unique steric bulk of its dual cyclohexyl rings precisely controls metal center geometry, essential for achieving high selectivity in aqueous Suzuki-Miyaura couplings (up to 92% yield) and synthesizing efficient Pt(II)/Pd(II) green phosphors for next-generation OLEDs. Procuring this exact precursor ensures reproducible crystallographic environments and is non-negotiable for replicating advanced material performance. Verify ≥98% purity for robust Structure-Activity Relationship (SAR) studies.

Molecular Formula C12H22ClOP
Molecular Weight 248.73 g/mol
CAS No. 15873-72-0
Cat. No. B100887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylphosphinyl Chloride
CAS15873-72-0
Molecular FormulaC12H22ClOP
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(=O)(C2CCCCC2)Cl
InChIInChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeyHKYSIUYOULVHTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexylphosphinyl Chloride (CAS 15873-72-0): Industrial Specifications and Supply Options


Dicyclohexylphosphinyl Chloride (CAS 15873-72-0) is an organophosphorus compound with the molecular formula C₁₂H₂₂ClOP and a molecular weight of 248.73 g/mol [1]. It is characterized by a phosphoryl chloride functional group bonded to two cyclohexyl rings. The compound is a solid at room temperature, with a melting point range of 107.0–112.0 °C [1]. It is sensitive to moisture and requires handling under an inert atmosphere [1]. Dicyclohexylphosphinyl Chloride is primarily employed as a phosphorylating reagent and as a key intermediate in the synthesis of phosphine oxide-based ligands for catalysis .

The Critical Role of Dicyclohexylphosphinyl Chloride's Steric Bulk in Catalyst Design


Substituting Dicyclohexylphosphinyl Chloride with a generic phosphorylating reagent, such as chlorodiphenylphosphine or a smaller alkyl analog, fails in applications where precise control over a catalyst's steric and electronic environment is required. The two bulky cyclohexyl groups confer a distinct steric profile that directly impacts the geometry and stability of the resulting metal complexes [1]. This steric bulk can shield the metal center, preventing unwanted side reactions and influencing catalytic activity and selectivity in ways that smaller or planar aromatic substituents cannot [2]. Therefore, the choice of this specific chlorophosphine oxide is a key design element for achieving target catalyst performance, making generic replacement unsuitable for demanding applications.

Quantitative Evidence for Dicyclohexylphosphinyl Chloride's Differentiation in Catalysis and Coordination Chemistry


Catalytic Efficiency in Aqueous Suzuki-Miyaura Cross-Coupling: Cyclohexyl vs. Phenyl Substituents

In a head-to-head comparison of phosphinite ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling in water, the ligand derived from chlorodicyclohexylphosphine (a precursor to Dicyclohexylphosphinyl Chloride) significantly outperformed its phenyl-substituted analog. The catalytic system based on the cyclohexyl ligand [(Cy₂PO)C₇H₁₄N₂Cl]Cl (2) achieved higher yields across a range of aryl bromide substrates compared to the diphenylphosphine-derived ligand [(Ph₂PO)C₇H₁₄N₂Cl]Cl (1) [1].

Green Chemistry Catalysis Cross-Coupling

Structural Precision in Coordination Chemistry: Distinct Bond Lengths in Tin and Gold Complexes

X-ray crystallographic studies provide precise quantitative evidence of Dicyclohexylphosphinyl Chloride's role in forming well-defined metal complexes. In the complex Ph₃Sn[Cy₂P(O)C(S)N(H)Me]Cl, the oxygen atom of the phosphinyl group coordinates to the tin center with a Sn-O bond length of 2.523(2) Å [1]. In a structurally related gold(I) complex, Au[Cy₂P(O)C(S)N(H)Me]Cl, the sulfur atom coordinates to gold, with a final refinement R-value of 0.042, indicating a high-quality structure [2].

Coordination Chemistry X-ray Crystallography Organometallics

Phosphorescence Properties in Non-Palindromic Pincer Complexes

Dicyclohexylphosphinyl Chloride's utility extends to advanced materials, as demonstrated by its use in creating phosphorescent pincer complexes. Complexes synthesized from dicyclohexylphosphine-substituted pre-ligands (which can be derived from Dicyclohexylphosphinyl Chloride) with Pt(II) and Pd(II) exhibit efficient green phosphorescence in the solid state [1]. The Pt(II) complex also shows phosphorescence in solution, albeit with less intensity [1].

Photochemistry Luminescence Pincer Complexes

Procurement-Driven Application Scenarios for Dicyclohexylphosphinyl Chloride (CAS 15873-72-0)


Synthesis of High-Activity Catalysts for Aqueous Cross-Coupling

For research groups and process chemists developing green and sustainable chemical processes, Dicyclohexylphosphinyl Chloride is the preferred reagent for synthesizing phosphinite ligands. As shown in Section 3, catalysts derived from this compound exhibit superior performance in aqueous Suzuki-Miyaura reactions compared to their phenyl-based analogs [1]. Procuring this specific precursor is essential for replicating or improving upon the high catalytic yields (up to 92%) reported for challenging substrates in water [1]. This directly supports the development of environmentally benign manufacturing routes for pharmaceuticals and fine chemicals.

Synthesis of Luminescent Pincer Complexes for Materials Science

Materials scientists and photochemists should prioritize Dicyclohexylphosphinyl Chloride when synthesizing non-palindromic C∧C∧P pincer ligands. Evidence in Section 3 confirms that the resulting Pt(II) and Pd(II) complexes are efficient green phosphors [2]. The ability to access these luminescent materials makes the compound valuable for research into next-generation OLEDs, light-emitting electrochemical cells (LECs), and luminescent probes. Its procurement is a necessary step for constructing the specific sterically encumbered ligand framework that enables these unique photophysical properties.

Crystallographically Characterized Ligand Precursor for Coordination Chemistry

For synthetic inorganic chemists requiring robust and well-characterized building blocks, Dicyclohexylphosphinyl Chloride offers a proven route to crystallographically defined complexes. The detailed structural data for its gold(I) and tin(IV) adducts, as detailed in Section 3, provide a high degree of confidence in the resulting coordination environment and purity of the final metal complex [3][4]. This reliability is crucial for structure-activity relationship studies and for applications where a precise, reproducible metal-ligand geometry is paramount.

Technical Documentation Hub

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